molecular formula C5H2ClN3S2 B13007111 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol

7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol

Cat. No.: B13007111
M. Wt: 203.7 g/mol
InChI Key: HYTQJDBPWYRNTG-UHFFFAOYSA-N
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Description

7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C5H2ClN3S. It is a derivative of thiazole and pyrimidine, which are both important scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with cyanogen chloride, followed by cyclization with thiourea under acidic conditions . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol is unique due to the presence of both chlorine and thiol groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H2ClN3S2

Molecular Weight

203.7 g/mol

IUPAC Name

7-chloro-1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione

InChI

InChI=1S/C5H2ClN3S2/c6-3-2-4(8-1-7-3)11-5(10)9-2/h1H,(H,9,10)

InChI Key

HYTQJDBPWYRNTG-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)NC(=S)S2

Origin of Product

United States

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